1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-bromoimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLRGZOZGPMYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method is the one-pot tandem cyclization/bromination reaction. In this method, the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base . This reaction proceeds under mild conditions and is metal-free, making it an environmentally friendly approach.
Chemical Reactions Analysis
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is primarily recognized for its potential as a pharmacological agent. The imidazo[1,2-a]pyridine scaffold is known for various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Antagonist Activity
Research has shown that derivatives of imidazo[1,2-a]pyridines can act as potent antagonists for neuropeptide receptors. For instance, studies have demonstrated that modifications of the imidazo[1,2-a]pyridine core can lead to compounds with significant antagonistic activity against Neuropeptide S receptors (NPSR), which are implicated in various physiological processes including appetite regulation and anxiety responses .
Anticancer Properties
The structural characteristics of this compound make it a candidate for anticancer drug development. Compounds containing the imidazo-pyridine moiety have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. The bromine substituent may enhance the reactivity of the compound, allowing for further functionalization that could improve its efficacy against cancer cells .
Synthetic Applications
The synthesis of this compound can be achieved through several methodologies that highlight its versatility as a building block in organic synthesis.
Chemodivergent Synthesis
Recent advancements have focused on chemodivergent synthesis strategies that utilize this compound as a precursor for generating various N-(pyridin-2-yl) amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under mild conditions. This method has shown to yield products with good selectivity and moderate to high yields without the need for metal catalysts, demonstrating an environmentally friendly approach to synthesis .
| Reaction Conditions | Product Type | Yield (%) |
|---|---|---|
| Toluene, TBHP | N-(Pyridin-2-yl) amides | 17 - 97 |
| Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridines | Good to Excellent |
Metal-Free Synthesis
The development of metal-free protocols for synthesizing imidazo[1,2-a]pyridines highlights the compound's role in advancing green chemistry practices. These methods often employ oxidants such as tert-butyl hydroperoxide (TBHP), facilitating reactions that yield desired products while minimizing environmental impact .
Case Studies and Research Findings
Several studies exemplify the applications of this compound in drug discovery and synthetic chemistry:
Structure-Activity Relationship Studies
A notable case study involved the evaluation of various structural analogs derived from imidazo-pyridine frameworks to assess their biological activity as NPSR antagonists. The results indicated that specific modifications significantly enhanced potency and stability in biological assays, underscoring the importance of structural diversity in drug design .
In Vivo Efficacy Testing
Further investigations into the pharmacological effects of synthesized compounds based on this compound revealed promising results in animal models for appetite regulation. This study confirmed the compound's potential therapeutic applications in treating obesity and related disorders by modulating neuropeptide signaling pathways .
Mechanism of Action
The mechanism of action of 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The bromine atom at position 2 distinguishes this compound from analogs with methyl, chloro, or nitro groups. Key comparisons include:
- Bromine vs. Methyl: The bromine substituent increases molecular weight by ~65 g/mol compared to methyl analogs.
- Spectral Shifts : Methyl groups typically produce sharp singlets near δ 2.5 ppm in ¹H NMR, while bromine’s inductive effect may deshield adjacent protons, though specific data for the bromo derivative is lacking in the evidence .
Enzyme Inhibition
- Phospholipase A₂ (PLA₂) Inhibition: In , analogs like 1-(2-methyl-8-(naphthalen-1-yl)imidazo[1,2-a]pyridin-3-yl)ethanone (3f) showed potent anti-PLA₂ activity (IC₅₀ = 14.3 μM), attributed to naphthyl hydrophobicity enhancing target binding. The bromo derivative’s larger atomic radius may improve steric interactions but reduce solubility .
- STAT3 Phosphorylation Inhibition: Pyrazoline derivatives of 2-methylimidazo[1,2-a]pyridin-3-yl ethanone (e.g., compound 3h) inhibited STAT3 phosphorylation in breast cancer cells. Bromine’s electron-withdrawing nature could enhance binding to cysteine residues in STAT3, though this remains untested .
Anticancer Activity
- Chalcone Derivatives : The chalcone 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one forms dimeric structures via C–H···O hydrogen bonds, which may enhance cellular uptake. Bromo substitution could disrupt this dimerization, altering bioavailability .
Biological Activity
1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
This compound is characterized by the presence of a bromine atom on the imidazo-pyridine structure, which enhances its electrophilicity. This property allows it to engage in various chemical reactions, making it a versatile building block for synthesizing pharmaceutical compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, which is crucial in therapeutic contexts such as cancer treatment.
- Modulation of Receptor Functions : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antiviral and Antimicrobial Properties
Research indicates that this compound exhibits antiviral and antimicrobial properties. It has been utilized in the synthesis of compounds that target viral replication mechanisms and bacterial growth inhibition.
Anticancer Activity
The compound serves as a precursor in developing anticancer agents. Studies have shown that derivatives of imidazo-pyridine can effectively inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression.
Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
- Kinase Inhibition : A study highlighted its role as a small molecule kinase inhibitor, demonstrating significant activity against various kinases implicated in cancer pathways. The compound showed low nanomolar IC50 values in biochemical assays, indicating potent inhibition .
- Neuropeptide S Receptor Antagonism : Another investigation revealed that structurally similar compounds exhibited antagonistic activity against neuropeptide S receptors, which are involved in anxiety and stress responses .
- Antimicrobial Activity : Recent findings suggest that derivatives synthesized from this compound possess significant antimicrobial activity against pathogens like Klebsiella and Proteus, indicating potential for therapeutic applications in infectious diseases .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for 1-(2-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with brominated ketones. For example:
- Intermediate Preparation : React 2-aminopyridine with 3-bromopentane-2,4-dione under reflux conditions to form a methyl-substituted imidazo[1,2-a]pyridine intermediate. Bromination is then achieved using phenyl trimethyl ammonium tribromide (PTAB) in acetic acid .
- Alternative Routes : Zinc dust and ammonium chloride may be used as reducing agents to stabilize reactive intermediates during cyclization .
- Key Considerations : Reaction temperature (80–100°C), solvent choice (ethanol or acetic acid), and stoichiometric ratios of brominating agents (e.g., PTAB) are critical for yield optimization .
Q. What spectroscopic methods are used to characterize this compound?
Characterization relies on:
- ¹H/¹³C-NMR : To confirm the imidazo[1,2-a]pyridine core and bromine substitution. For example, the acetyl group (-COCH₃) resonates at δ ~2.6 ppm (¹H) and ~200 ppm (¹³C) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 253.0 for the brominated product) and purity .
- FT-IR : Strong carbonyl (C=O) absorption at ~1680–1700 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test alternatives to PTAB (e.g., N-bromosuccinimide) for bromination efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but require careful moisture control .
- Temperature Gradients : Lower temperatures (50–60°C) during cyclization reduce side reactions, while higher temperatures (100°C) accelerate bromination .
- Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard, but recrystallization in ethanol can improve purity .
Q. How do structural modifications influence biological activity in related compounds?
- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring show enhanced bioactivity. For instance, 3-(2-bromophenyl)-substituted analogs exhibit pLC100 values of 8.23 (vs. 2.79 for unsubstituted analogs) in cytotoxicity assays .
- Chalcone Hybrids : Condensation with nitrobenzaldehyde generates chalcone derivatives, which are precursors for pyrazoline-based inhibitors (e.g., STAT3 phosphorylation inhibitors in cancer cells) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation : The compound is classified as a skin/eye irritant (Category 2/2A) and may cause respiratory toxicity (Category 3). Use fume hoods, nitrile gloves, and safety goggles .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Q. How can computational methods aid in studying this compound’s reactivity?
- DFT Studies : Analyze dimerization sites or electron density maps to predict reactivity. For example, dimerization at the C3 position of imidazo[1,2-a]pyridine is energetically favored, guiding functionalization strategies .
- Molecular Docking : Model interactions with biological targets (e.g., kinase domains) to rationalize SAR observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
